molecular formula C24H24ClNO3 B10781295 Eniclobrate CAS No. 60662-18-2

Eniclobrate

Cat. No.: B10781295
CAS No.: 60662-18-2
M. Wt: 409.9 g/mol
InChI Key: VKNSAVOURPMBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eniclobrate, also known as 3-pyridylmethyl (±)-2-((α-(p-chlorophenyl)-p-tolyl)oxy)-2-methylbutyrate, is a diphenylmethane derivative. It is primarily recognized for its lipid-lowering properties. In various studies, this compound has demonstrated the ability to lower serum and liver cholesterol levels while raising liver triglyceride levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a series of organic reactions. The primary synthetic route involves the esterification of 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with 3-pyridylmethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise temperature control to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Eniclobrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Eniclobrate has a wide range of applications in scientific research:

Mechanism of Action

Eniclobrate exerts its lipid-lowering effects by modulating lipid metabolism pathways. It primarily targets enzymes involved in cholesterol synthesis and esterification. By inhibiting these enzymes, this compound reduces the synthesis of low-density lipoprotein cholesterol and increases the levels of high-density lipoprotein cholesterol. This dual action helps in managing hyperlipidemia and reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Uniqueness of Eniclobrate: this compound stands out due to its specific structural features, such as the presence of a pyridylmethyl group and a chlorophenyl moiety. These structural elements contribute to its unique pharmacological profile, making it a valuable compound in lipid-lowering therapies .

Properties

CAS No.

60662-18-2

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3

InChI Key

VKNSAVOURPMBRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.